1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride
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Overview
Description
1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: The carboxylic acid group is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), Potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Amines
Substitution: Azides, Cyanides
Scientific Research Applications
1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
- 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)cyclobutane-1-carboxylic acid
Uniqueness
1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C10H13Cl2N |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-7-2-1-3-10(7)8(5-9)6-12;/h4-5H,1-3,6,12H2;1H |
InChI Key |
UDGWTPOVAZGVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)CN.Cl |
Origin of Product |
United States |
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